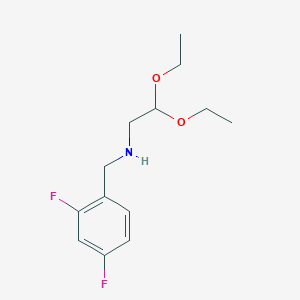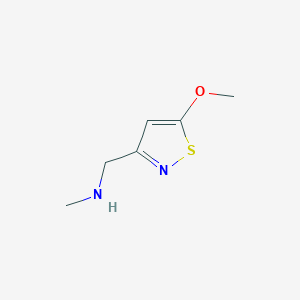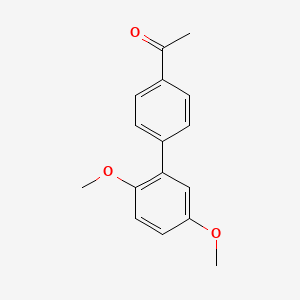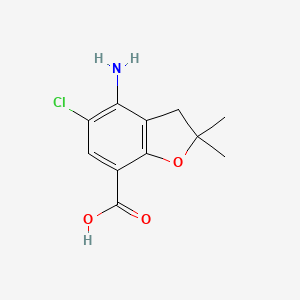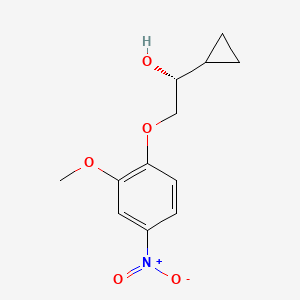
(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethan-1-ol
Übersicht
Beschreibung
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is a complex organic compound that features a cyclopropyl group, a methoxy group, and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-4-nitrophenol with an appropriate epoxide under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize waste and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its ability to impart specific properties to these materials
Wirkmechanismus
The mechanism of action of ®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can participate in binding interactions with proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methoxy-4-nitrophenol: Shares the methoxy and nitro groups but lacks the cyclopropyl and ethanol moieties.
1-cyclopropyl-2-phenoxyethanol: Similar structure but lacks the methoxy and nitro groups.
4-nitrophenoxyethanol: Contains the nitrophenoxy group but lacks the methoxy and cyclopropyl groups
Uniqueness
®-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol is unique due to the combination of its cyclopropyl, methoxy, and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C12H15NO5 |
|---|---|
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
(1R)-1-cyclopropyl-2-(2-methoxy-4-nitrophenoxy)ethanol |
InChI |
InChI=1S/C12H15NO5/c1-17-12-6-9(13(15)16)4-5-11(12)18-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
DPTTWIJAEHFMBP-JTQLQIEISA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OC[C@@H](C2CC2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C2CC2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
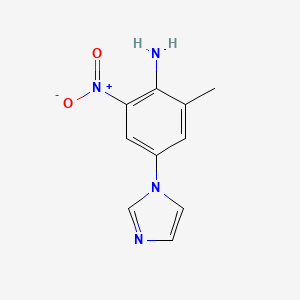
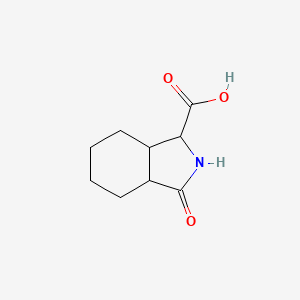
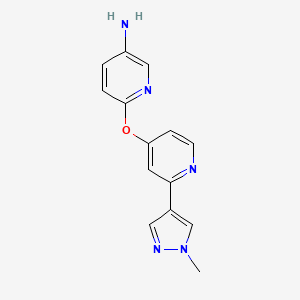
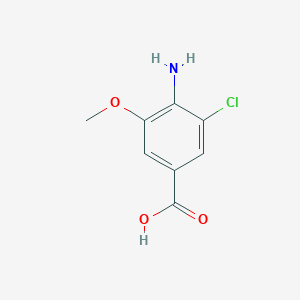

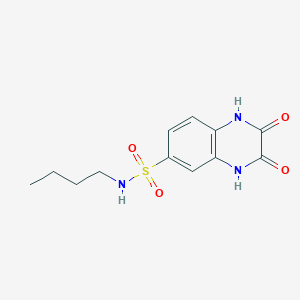
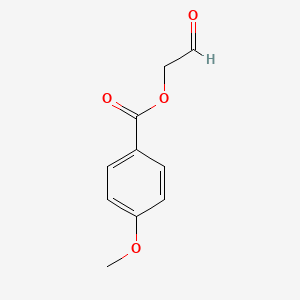
![N-[(benzylamino)carbonyl]-2-methylacrylamide](/img/structure/B8390533.png)

